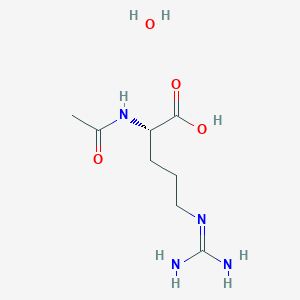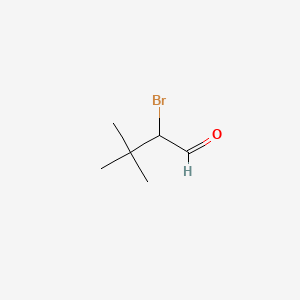
2-Bromo-3,3-dimethylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,3-dimethylbutanal is an organic compound with the molecular formula C6H11BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the second carbon of a 3,3-dimethylbutanal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the bromination of 3,3-dimethylbutanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on large-scale production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 2-Bromo-3,3-dimethylbutanoic acid.
Reduction: 2-Bromo-3,3-dimethylbutanol.
Substitution: Products vary depending on the nucleophile used, such as 3,3-dimethylbutanal when using hydroxide ions.
Applications De Recherche Scientifique
2-Bromo-3,3-dimethylbutanal is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to prepare more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,3-dimethylbutanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which increases the electrophilicity of the carbonyl carbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbutanal: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-3,3-dimethylbutane: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness
2-Bromo-3,3-dimethylbutanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H11BrO |
|---|---|
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
2-bromo-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3 |
Clé InChI |
QLLDPMNJZCQKSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
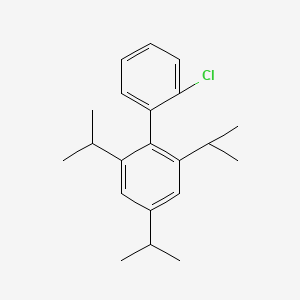
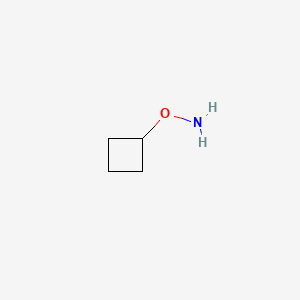
![Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
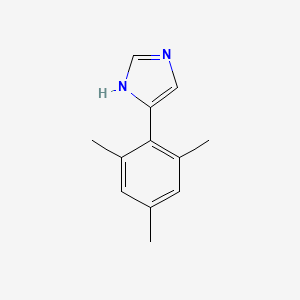
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)
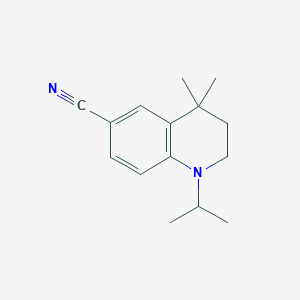
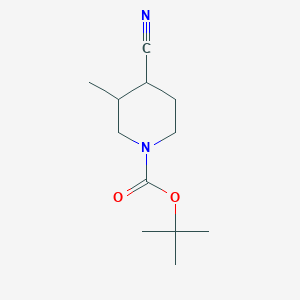
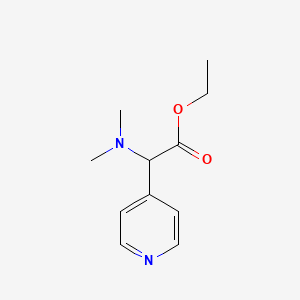

![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)
